3-Fluoro-5-(pyridin-4-yl)phenol
Description
3-Fluoro-5-(pyridin-4-yl)phenol is a fluorinated phenolic compound featuring a pyridine ring substituted at the para-position of the phenol group. The fluorine atom at the 3-position and the pyridin-4-yl group at the 5-position confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The electron-withdrawing fluorine and pyridine moieties likely enhance acidity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
3-fluoro-5-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-10-5-9(6-11(14)7-10)8-1-3-13-4-2-8/h1-7,14H |
InChI Key |
NRHLLEGYPFJXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-4-yl)phenol can be achieved through various synthetic routes. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 3-Fluoro-5-(pyridin-4-yl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridyl group can undergo reduction reactions to form reduced pyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can yield various substituted derivatives.
Scientific Research Applications
3-Fluoro-5-(pyridin-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridyl group can also interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogues differ in substituent type and position, impacting electronic, steric, and solubility properties:
*Calculated based on molecular formula.
Physicochemical Properties
- Acidity: The trifluoromethyl analogue (pKa ~7–8) is more acidic than 3-Fluoro-5-(pyridin-4-yl)phenol (estimated pKa ~8–9) due to CF₃’s stronger electron-withdrawing effect . Pyridin-4-yl substitution provides moderate acidity compared to pyridin-2-yl derivatives, where steric effects may reduce resonance stabilization .
- Solubility :
Research Findings and Implications
Substituent Position Matters : Pyridin-4-yl substitution (para) minimizes steric hindrance compared to pyridin-2-yl (ortho), enhancing reactivity in coupling reactions .
Electron-Withdrawing Groups : CF₃ and pyridine increase acidity, but CF₃’s lipophilicity makes it preferable for blood-brain barrier penetration in neuroimaging agents .
Solubility Engineering : Methoxy-ether substituents (e.g., tetrahydro-pyran) improve solubility, aiding formulation in drug development .
Biological Targeting : Pyridine-fluorine hybrids show promise in PET ligands, highlighting the importance of aromatic stacking and hydrogen bonding for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
